N-(4-chlorobenzylidene)-4-iodoaniline
CAS No.: 71511-62-1
Cat. No.: VC3834984
Molecular Formula: C13H9ClIN
Molecular Weight: 341.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71511-62-1 |
---|---|
Molecular Formula | C13H9ClIN |
Molecular Weight | 341.57 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-N-(4-iodophenyl)methanimine |
Standard InChI | InChI=1S/C13H9ClIN/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H |
Standard InChI Key | QQRLQNNABICPKV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C=NC2=CC=C(C=C2)I)Cl |
Canonical SMILES | C1=CC(=CC=C1C=NC2=CC=C(C=C2)I)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Connectivity
N-(4-Chlorobenzylidene)-4-iodoaniline is a Schiff base formed via the condensation of 4-chlorobenzaldehyde and 4-iodoaniline. Its molecular formula, C₁₃H₉ClIN, reflects the presence of two aromatic rings bridged by an imine (-CH=N-) group. The iodine atom occupies the para position on the aniline-derived ring, while chlorine is para-substituted on the benzaldehyde-derived ring .
The SMILES notation (C1=CC(=CC=C1C=NC2=CC=C(C=C2)I)Cl) and InChIKey (QQRLQNNABICPKV-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. X-ray crystallography of analogous compounds, such as 3-nitrobenzylidene-4'-iodoaniline, suggests that the planar arrangement of the imine linkage facilitates π-π stacking and halogen bonding, which may influence its reactivity .
Spectral and Computational Data
Collision cross-section (CCS) predictions via ion mobility spectrometry offer insights into its gas-phase behavior. For instance, the [M+H]+ adduct exhibits a CCS of 159.7 Ų, while [M+Na]+ adducts show larger values (168.4 Ų), likely due to sodium’s polarizing effects . These data are critical for mass spectrometry-based identification in complex mixtures.
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 341.95408 | 159.7 |
[M+Na]+ | 363.93602 | 168.4 |
[M+NH₄]+ | 358.98062 | 165.6 |
Synthesis and Reaction Pathways
Conventional Synthesis
The compound is typically synthesized through acid-catalyzed condensation. A mixture of 4-chlorobenzaldehyde and 4-iodoaniline in ethanol, refluxed with a catalytic amount of acetic acid, yields the Schiff base after recrystallization. This method aligns with general procedures for imine formation, where the carbonyl oxygen is replaced by a nitrogen-aryl group .
Gold-Catalyzed Multicomponent Reactions
N-(4-Chlorobenzylidene)-4-iodoaniline participates in asymmetric multicomponent reactions (MCRs) catalyzed by gold complexes. For example, (S,S)-L4AuCl/AgNTf₂ facilitates the coupling of imines, alkynes, and isocyanates to form oxazolidinones with high diastereoselectivity (up to 17:1 dr) . The reaction proceeds via a proposed mechanism involving:
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Alkyne Activation: Au(I) coordinates to the alkyne, enhancing its electrophilicity.
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Nucleophilic Attack: The imine’s nitrogen attacks the activated alkyne, forming a vinyl-gold intermediate.
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Isocyanate Insertion: The intermediate reacts with isocyanate, yielding the cyclized product.
This methodology underscores the compound’s role in constructing heterocyclic frameworks, which are prevalent in pharmaceuticals .
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits a predicted boiling point of 399.3°C, indicative of strong intermolecular forces due to halogen substituents. Its low aqueous solubility (pKa = 2.18) suggests preferential solubility in organic solvents like chloroform or toluene, consistent with its use in gold-catalyzed reactions conducted in nonpolar media .
Halogen Interactions
The iodine and chlorine atoms engage in halogen bonding (XB) with electron-rich species. For instance, iodine’s σ-hole interacts with carbonyl oxygens, while chlorine participates in weaker XB, influencing crystal packing and stability. These interactions are critical in materials science for designing supramolecular assemblies .
Applications in Organic Synthesis
Catalytic Asymmetric Synthesis
The compound’s rigid structure makes it a suitable substrate for asymmetric catalysis. In a representative reaction, (R,R)-L4AuCl/AgNTf₂ achieves 80% enantiomeric excess (ee) in the synthesis of oxazolidinones, demonstrating its utility in accessing chiral scaffolds .
Supramolecular Chemistry
Analogous Schiff bases, such as 3-nitrobenzylidene-4'-iodoaniline, form cocrystals via C–H···O and iodo···nitro interactions. These findings suggest potential applications of N-(4-chlorobenzylidene)-4-iodoaniline in crystal engineering and functional materials .
Future Directions
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Pharmacological Screening: Despite its synthetic utility, the compound’s biological activity remains unexplored. Screening for antimicrobial or anticancer properties could unveil new therapeutic leads.
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Materials Science: Investigating its role in metal-organic frameworks (MOFs) or conductive polymers may exploit its halogen bonding capabilities.
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Computational Studies: Density functional theory (DFT) calculations could elucidate reaction mechanisms and non-covalent interactions guiding its reactivity.
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